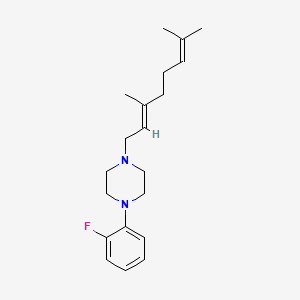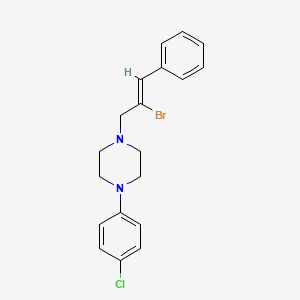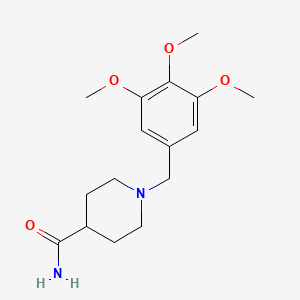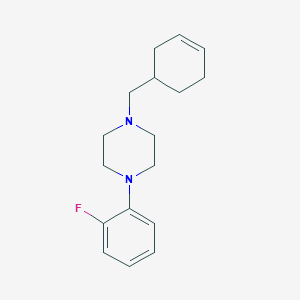
1-(3,7-dimethyl-2,6-octadien-1-yl)-4-(2-fluorophenyl)piperazine
説明
1-(3,7-dimethyl-2,6-octadien-1-yl)-4-(2-fluorophenyl)piperazine, commonly known as DMOP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMOP is a piperazine derivative that has been shown to have various pharmacological effects, making it a promising candidate for further investigation.
作用機序
DMOP acts as a selective serotonin and dopamine reuptake inhibitor, which means it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This action has been shown to have a positive effect on mood and has been proposed as a potential mechanism for its antidepressant effects.
Biochemical and Physiological Effects:
DMOP has been shown to have various biochemical and physiological effects, including an increase in serotonin and dopamine levels in the brain, an increase in the activity of certain brain regions involved in mood regulation, and a decrease in the activity of stress-related pathways. These effects have been proposed as potential mechanisms for its antidepressant effects.
実験室実験の利点と制限
One of the advantages of DMOP is its high purity, which makes it a reliable compound for laboratory experiments. Its selective activity on serotonin and dopamine systems also makes it a valuable tool for investigating the role of these neurotransmitters in various physiological and pathological processes. However, one of the limitations of DMOP is its relatively low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several potential future directions for research on DMOP. One area of interest is its potential as an antidepressant, as it has shown promising results in animal models. Another area of interest is its potential as a tool for investigating the role of serotonin and dopamine systems in various physiological and pathological processes. Additionally, further research is needed to explore the safety and efficacy of DMOP in humans.
科学的研究の応用
DMOP has been found to have various pharmacological effects, making it a promising candidate for research in several areas. One of the most significant areas of research is its potential as an antidepressant. Studies have shown that DMOP has a significant effect on the serotonin and dopamine systems, which are both involved in mood regulation.
特性
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2/c1-17(2)7-6-8-18(3)11-12-22-13-15-23(16-14-22)20-10-5-4-9-19(20)21/h4-5,7,9-11H,6,8,12-16H2,1-3H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRHZRWXIFPUSP-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCN1CCN(CC1)C2=CC=CC=C2F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CN1CCN(CC1)C2=CC=CC=C2F)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-dichloro-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3850940.png)
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B3850941.png)
![1-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B3850944.png)
amino]methyl}-4,6-diiodophenol](/img/structure/B3850950.png)
![1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3850951.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(1-pyrenylmethyl)-1,3-propanediamine](/img/structure/B3850953.png)
![1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3850966.png)

![1,5-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3850985.png)
![4-{[benzyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B3851008.png)



![1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B3851044.png)